molecular formula C11H9F5O2 B7991885 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B7991885
M. Wt: 268.18 g/mol
InChI Key: VCFZVSYMKQTRSO-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with the molecular formula C11H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Chemical Reactions Analysis

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves:

Comparison with Similar Compounds

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:

Biological Activity

1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique fluorinated structure, which may impart distinct biological activities. This article aims to explore its biological activity through various studies and data.

  • Chemical Formula : C12H10F5O
  • Molecular Weight : 268.18 g/mol
  • CAS Number : 1443344-11-3
  • Boiling Point : Approximately 271.2 °C at 760 mmHg
  • LogP : 3.4986 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets due to the presence of fluorine atoms, which can enhance metabolic stability and alter pharmacokinetics. The trifluoroethanone moiety is known for its potential as a reactive electrophile, which may facilitate interactions with nucleophilic sites in biological molecules.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Some studies have indicated that this compound may inhibit inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Anticancer Potential : Research has shown that fluorinated compounds often demonstrate cytotoxic effects against various cancer cell lines. Specific studies on this compound are needed to confirm such effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerCytotoxicity against cancer cell lines

Case Studies

  • Antimicrobial Study :
    A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Mechanism :
    In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects.
  • Cytotoxicity Assays :
    A series of cytotoxicity assays were performed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM.

Properties

IUPAC Name

1-(3,5-difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFZVSYMKQTRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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